N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-methoxyphenyl group.
The sulfanyl (-S-) bridge in the molecule enhances its ability to participate in hydrogen bonding and hydrophobic interactions, which may influence its pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-3-5-16(6-4-15)19-13-20-22(23-11-12-26(20)25-19)29-14-21(27)24-17-7-9-18(28-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHIJCIKCODGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Activity
The pyrazolo[1,5-a]pyrazine scaffold, present in the compound of interest, has demonstrated significant anticancer properties. In a study by Wei et al., similar compounds were tested against A549 lung cancer cells, with some derivatives showing IC50 values as low as 26 µM . While the exact IC50 for N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is not available, its structural similarity suggests potential anticancer activity.
Enzyme Inhibition
Compounds containing the pyrazolo[1,5-a]pyrazine moiety have shown inhibitory effects on various enzymes. A study by Sun et al. revealed that similar compounds inhibited CDK2 with IC50 values as low as 25 nM . The presence of the sulfanyl acetamide group in our compound of interest may contribute to its potential enzyme inhibitory properties.
Anti-inflammatory Activity
While specific data for this compound is not available, related pyrazole derivatives have shown promising anti-inflammatory activities. A study on bis-pyrazole derivatives demonstrated significant anti-inflammatory effects .
Structure-Activity Relationship
The biological activity of this compound can be attributed to its structural features:
- Pyrazolo[1,5-a]pyrazine core: This heterocyclic system is known for its diverse biological activities, including anticancer and enzyme inhibition properties .
- Methoxyphenyl group: This moiety often contributes to improved pharmacokinetic properties and may enhance binding to specific biological targets .
- Methylphenyl substituent: The presence of this group can influence the compound's lipophilicity and potentially its ability to cross cell membranes .
- Sulfanyl acetamide linker: This functional group may play a role in the compound's binding affinity to certain enzymes or receptors .
Future Research Directions
Given the promising biological activities of related compounds, further research on this compound should focus on:
- Specific enzyme inhibition assays, particularly targeting kinases like CDK2 and Aurora-A.
- In vitro anticancer screening against a panel of cancer cell lines.
- Anti-inflammatory activity evaluation using standard models.
- Structure-activity relationship studies to optimize its biological properties.
Scientific Research Applications
Anticancer Research
N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. For instance, pyrazole derivatives are known to target protein kinases, which play critical roles in cancer signaling pathways.
Anti-inflammatory Properties
Research suggests that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The methoxy group is believed to enhance the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy in inflammatory conditions.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrazolo compounds possess antimicrobial properties. The sulfanyl group in this compound may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes in pathogens.
Material Science Applications
The unique structure of this compound also positions it as a candidate for material science applications. Its electronic properties could be harnessed in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors : Developing sensors that utilize the compound’s ability to change properties in response to environmental stimuli.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., DPA-714) and pyrazolo[3,4-d]pyrimidine (e.g., compound in ) in ring size and nitrogen positioning, which can alter electronic properties and binding affinity .
- Substituent Effects: The 4-methylphenyl group at position 2 contrasts with fluorinated (G420-0502) or amino-substituted (18h) analogs, impacting lipophilicity and steric interactions .
- Sulfanyl vs.
Physicochemical Properties
Physical properties such as melting points and solubility vary significantly with structural modifications:
Table 2: Physicochemical Data of Selected Compounds
Notes:
Structure-Activity Relationships (SAR) :
- Methoxy Groups: The 4-methoxyphenyl in the target compound may enhance blood-brain barrier permeability compared to non-methoxy analogs .
- Sulfanyl Bridge : This group in the target compound and G420-0189 could improve redox-modulating activity compared to carboxamide-linked derivatives .
Q & A
Advanced Research Question
Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinity.
QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data.
Reaction path search : Use quantum chemical calculations (e.g., DFT) to explore feasible synthetic routes and transition states .
Application:
highlights ICReDD’s approach, combining computation and experiment to design sulfone/phosphonate-modified pyridines, reducing trial-and-error synthesis.
What analytical techniques are critical for characterizing sulfur-containing heterocycles?
Basic Research Question
LC-MS/MS : Confirm molecular weight and fragmentation patterns.
H/C NMR : Assign protons/carbons adjacent to sulfur (e.g., δ ~2.5–3.5 ppm for SCH groups).
Elemental analysis : Validate sulfur content (±0.3% deviation) .
Data Example:
For N-(3-chloro-4-methoxyphenyl)acetamide derivatives, LC-MS showed [M+H] at m/z 199.63, matching theoretical values .
How do substituent modifications on the pyrazolo-pyrimidine core influence physicochemical properties?
Advanced Research Question
LogP measurements : Assess lipophilicity changes via HPLC (e.g., 4-methylphenyl groups increase LogP by ~0.5 units).
Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C for methoxy-substituted derivatives).
Solubility assays : Use shake-flask method in PBS (pH 7.4) to correlate substituent polarity with aqueous solubility .
Case Study:
Replacing 4-methoxyphenyl with 4-fluorophenyl reduced solubility from 61.3 µg/mL to 28.7 µg/mL, impacting bioavailability .
What strategies address contradictory biological activity data in pyrazolo-pyrimidine analogs?
Advanced Research Question
Dose-response curves : Re-evaluate IC values across multiple assays (e.g., enzymatic vs. cell-based).
Metabolic stability testing : Use liver microsomes to identify rapid degradation as a source of false negatives.
Crystallographic validation : Confirm target engagement via co-crystal structures (e.g., kinase inhibitors) .
Example:
In , a derivative showed variable activity in kinase assays due to competing ATP-binding site interactions, resolved via crystallography .
How can process intensification improve scalability of pyrazolo-pyrimidine synthesis?
Advanced Research Question
Continuous flow chemistry : Reduce reaction time from hours to minutes via microreactors.
Membrane separation : Purify intermediates using nanofiltration to replace column chromatography.
PAT (Process Analytical Technology) : Implement inline Raman spectroscopy for real-time monitoring .
Application:
classifies membrane separation (RDF2050104) and reactor design (RDF2050112) as key R&D areas for scalable synthesis.
What are the limitations of current synthetic methods for sulfur-containing heterocycles?
Basic Research Question
Byproduct formation : Thioether oxidation to sulfoxides under aerobic conditions.
Regioselectivity : Competing substitution at pyrimidine C4 vs. C7 positions.
Catalyst dependency : Palladium catalysts for cross-couplings increase cost and metal contamination risk .
Mitigation Strategies:
- Use inert atmospheres (N/Ar) to prevent oxidation.
- Optimize base strength (e.g., KCO vs. CsCO) to control regioselectivity .
How can interdisciplinary approaches accelerate the development of novel derivatives?
Advanced Research Question
High-throughput screening (HTS) : Pair automated synthesis with phenotypic assays.
Machine learning : Train models on existing SAR data to prioritize novel substituents.
Collaborative frameworks : Integrate synthetic chemistry, computational biology, and crystallography (e.g., ICReDD’s reaction design platform) .
Example:
demonstrates how computational reaction path searches reduced optimization time for pyrazolo-pyrimidines by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
